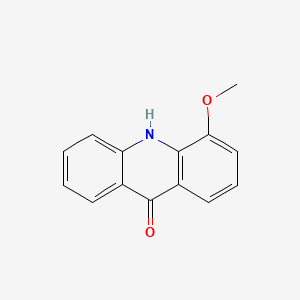

4-Methoxyacridin-9-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methoxy-10H-acridin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c1-17-12-8-4-6-10-13(12)15-11-7-3-2-5-9(11)14(10)16/h2-8H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYEVJRPVZZGDRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30956743 | |

| Record name | 4-Methoxyacridin-9(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30956743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35308-00-0, 73663-88-4 | |

| Record name | 4-Methoxyacridone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35308-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-9-acridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73663-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxyacridin-9(10H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035308000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Acridinol, 4-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073663884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Hydroxy-4-methoxyacridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76055 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methoxyacridin-9(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30956743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxyacridin-9(10H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.718 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-methoxyacridin-9-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.493 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Methoxy-9-acridinol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D28787PMJ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 4-Methoxyacridin-9-ol and its Tautomer 4-Methoxyacridin-9(10H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 4-Methoxyacridin-9-ol and its predominant tautomeric form, 4-Methoxyacridin-9(10H)-one. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry, drug discovery, and materials science, offering detailed protocols, mechanistic insights, and a survey of its biological significance.

Introduction: The Acridone Scaffold in Medicinal Chemistry

Acridine and its derivatives, particularly the acridones, represent a privileged class of nitrogen-containing heterocyclic compounds. Their planar, tricyclic structure allows for effective intercalation into DNA and interaction with various enzymes, making them a cornerstone in the development of therapeutic agents[1][2]. Acridone derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties[1][2].

The introduction of a methoxy group at the 4-position of the acridone core, yielding 4-Methoxyacridin-9(10H)-one, significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. This strategic substitution makes it a valuable scaffold for structure-activity relationship (SAR) studies in the pursuit of novel drug candidates. This guide will delve into the fundamental chemical aspects of this compound, providing a robust foundation for its application in research and development.

Tautomerism: The Duality of this compound

A critical aspect of the chemistry of this compound is its existence in a tautomeric equilibrium with 4-Methoxyacridin-9(10H)-one. Tautomers are structural isomers that readily interconvert, and in this case, the equilibrium lies significantly towards the acridone form[3].

Caption: Overall workflow for the synthesis of 4-Methoxyacridin-9(10H)-one.

Step 1: Ullmann Condensation to N-(3-methoxyphenyl)anthranilic Acid

The Ullmann condensation is a copper-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[4] In this synthesis, 2-chlorobenzoic acid reacts with m-anisidine in the presence of a copper catalyst and a base to yield N-(3-methoxyphenyl)anthranilic acid.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chlorobenzoic acid (1 equivalent), m-anisidine (1.1 equivalents), anhydrous potassium carbonate (2 equivalents), and a catalytic amount of copper(I) iodide (0.1 equivalents).

-

Solvent: Add a high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reaction Conditions: Heat the reaction mixture to 140-150 °C and maintain this temperature with vigorous stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into a large volume of cold water.

-

Acidification: Acidify the aqueous solution with concentrated hydrochloric acid (HCl) to a pH of approximately 2-3. This will precipitate the N-(3-methoxyphenyl)anthranilic acid.

-

Purification: Collect the precipitate by vacuum filtration, wash it thoroughly with water, and then recrystallize from a suitable solvent system, such as ethanol/water, to obtain the purified product.

Step 2: Cyclization to 4-Methoxyacridin-9(10H)-one

The final step in the synthesis is the intramolecular cyclization of N-(3-methoxyphenyl)anthranilic acid to form the tricyclic acridone core. This reaction is typically catalyzed by a strong acid.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, place the dried N-(3-methoxyphenyl)anthranilic acid.

-

Acid Catalyst: Add a dehydrating acid catalyst such as concentrated sulfuric acid or polyphosphoric acid (PPA). PPA is often preferred as it can also serve as the solvent.

-

Reaction Conditions: Heat the mixture to 120-140 °C for 2-4 hours. The reaction mixture will typically become viscous and change color.

-

Workup: Carefully pour the hot reaction mixture onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.

-

Neutralization and Purification: Neutralize the acidic solution with a base, such as sodium hydroxide or ammonium hydroxide, until the pH is neutral. Collect the solid product by vacuum filtration, wash with water, and dry. The crude 4-Methoxyacridin-9(10H)-one can be further purified by recrystallization from a solvent like ethanol or acetic acid to yield a crystalline solid.[5]

Physicochemical and Spectroscopic Characterization

A thorough characterization of 4-Methoxyacridin-9(10H)-one is essential for confirming its identity and purity. The following table summarizes its key physicochemical properties.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₁NO₂ | [6] |

| Molecular Weight | 225.24 g/mol | [6] |

| Appearance | Crystalline solid | [5] |

| Melting Point | >300 °C | [5] |

| CAS Number | 35308-00-0 | [6] |

Spectroscopic Data

The structural elucidation of 4-Methoxyacridin-9(10H)-one is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy:

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

-

¹H NMR (DMSO-d₆) δ: 3.86 (s, 3H, C₂-OCH₃), 7.28-8.40 (m, 7H, Ar-H), 11.70 (s, 1H, NH).[5]

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in the molecule.

-

IR (KBr, cm⁻¹): 1634 (>C=O), 3720-3300 (N-H).[5] The strong absorption band at 1634 cm⁻¹ is characteristic of the carbonyl stretching vibration of the acridone core, while the broad band in the region of 3720-3300 cm⁻¹ corresponds to the N-H stretching vibration.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

MS (m/z): 225 (M⁺).[5]

Chemical Reactivity

The chemical reactivity of 4-Methoxyacridin-9(10H)-one is influenced by the electron-donating methoxy group and the acridone core itself.

-

N-Alkylation and N-Arylation: The nitrogen atom of the acridone ring can undergo alkylation or arylation reactions under basic conditions.

-

Electrophilic Aromatic Substitution: The benzene rings of the acridone scaffold are susceptible to electrophilic aromatic substitution reactions. The position of substitution will be directed by the existing substituents. The methoxy group is an activating, ortho-, para-directing group.

-

Reactions at the Carbonyl Group: The carbonyl group at the 9-position can undergo reactions typical of ketones, although its reactivity is modulated by its inclusion in the conjugated aromatic system.

Applications in Research and Drug Development

The acridone scaffold is a versatile platform for the development of therapeutic agents. The presence of the methoxy group in 4-Methoxyacridin-9(10H)-one can enhance its pharmacological properties.

-

Anticancer Activity: Many acridone derivatives exhibit potent anticancer activity, primarily through their ability to intercalate into DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and repair in cancer cells.[1][7] The methoxy group can influence the DNA binding affinity and cellular uptake of these compounds.

-

Antimalarial Agents: Acridine-based compounds have a long history as antimalarial drugs.[2] The acridone scaffold has been explored for the development of new antimalarial agents that can overcome drug resistance.[2][8]

-

Fluorescent Probes: The inherent fluorescence of the acridine nucleus makes its derivatives, including 4-Methoxyacridin-9(10H)-one, useful as fluorescent probes for studying biological systems and for high-throughput screening assays.[5]

Conclusion

4-Methoxyacridin-9(10H)-one is a synthetically accessible and chemically versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. Its chemical properties are dominated by the acridone core and the electronic influence of the methoxy substituent. The detailed synthetic protocols and characterization data provided in this guide offer a solid foundation for researchers to explore the full potential of this promising molecular scaffold in the development of novel therapeutic agents and functional materials.

References

Sources

- 1. ajpamc.com [ajpamc.com]

- 2. Acridine and Acridinones: Old and New Structures with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. jocpr.com [jocpr.com]

- 6. 4-Methoxyacridin-9(10H)-one | C14H11NO2 | CID 51991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Xanthone-1,2,4-triazine and Acridone-1,2,4-triazine Conjugates: Synthesis and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of Next-Generation Antimalarial Acridones with Radical Cure Potential - PMC [pmc.ncbi.nlm.nih.gov]

Authored by a Senior Application Scientist

An In-depth Technical Guide to the Synthesis of 4-Methoxyacridin-9-ol

This guide provides a detailed exploration of the synthesis of this compound, a heterocyclic compound belonging to the acridine family. Acridine derivatives are of significant interest to the scientific community due to their planar, tricyclic structure which allows for DNA intercalation and interaction with various enzymes, leading to a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] this compound, specifically, serves as a valuable scaffold in medicinal chemistry and drug development, where the methoxy substituent can modulate the molecule's electronic character, solubility, and metabolic profile.

The synthesis presented herein is a robust and well-established multi-step process. It is designed to be a self-validating system, where the successful isolation and characterization of each intermediate provides a high degree of confidence in the final product. We will delve into the mechanistic underpinnings of each transformation, explaining the causality behind the choice of reagents and conditions, and provide a detailed, field-proven experimental protocol.

Synthetic Strategy: A Retrosynthetic Approach

The most direct and reliable pathway to the acridine core is through the intramolecular cyclization of an N-phenylanthranilic acid derivative.[1][4] Our target, this compound, exists in tautomeric equilibrium with its more stable keto form, 4-methoxyacridone. The synthesis, therefore, targets the acridone, which can be considered the final product for most practical purposes.

A retrosynthetic analysis reveals a logical disconnection strategy:

Caption: Retrosynthetic analysis of this compound.

This analysis identifies N-(2-methoxyphenyl)anthranilic acid as the key intermediate. This diarylamine is constructed via a copper-catalyzed C-N cross-coupling reaction, specifically the Ullmann condensation.[5][6] The subsequent and final step is an acid-catalyzed intramolecular cyclization to form the tricyclic acridone core.

Mechanistic Foundations

Step 1: The Ullmann Condensation

The formation of the N-(2-methoxyphenyl)anthranilic acid intermediate is a classic Ullmann condensation. This reaction creates an aryl-amine bond by coupling an aryl halide with an amine in the presence of a copper catalyst.[6][7] While modern variations (Buchwald-Hartwig amination) often use palladium catalysts, the copper-mediated Ullmann reaction remains a cost-effective and robust method for this particular transformation, especially at a larger scale.

The mechanism, though not fully elucidated, is believed to involve the formation of a copper(I) amide species which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diarylamine product.[6] The reaction requires high temperatures and a base (such as potassium carbonate) to neutralize the HX generated.

Step 2: Intramolecular Friedel-Crafts Acylation

The cyclization of N-phenylanthranilic acids is a well-established method for synthesizing the acridone skeleton.[4][8] This reaction is an intramolecular electrophilic aromatic substitution. A strong dehydrating acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA), protonates the carboxylic acid, activating it toward nucleophilic attack by the electron-rich methoxy-substituted phenyl ring.[1][9] The subsequent dehydration and rearomatization lead to the formation of the thermodynamically stable tricyclic acridone system.

Experimental Protocols & Data

This section provides detailed, step-by-step methodologies for the synthesis. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Workflow Overview

Caption: Experimental workflow for the synthesis of this compound.

Protocol 1: Synthesis of N-(2-methoxyphenyl)anthranilic Acid

-

Rationale: This Ullmann condensation builds the core diarylamine structure. o-Anisidine could also be used with 2-chlorobenzoic acid.[8] The choice of aryl halide can influence reactivity (I > Br > Cl). Copper powder is a classic, effective catalyst for this transformation.

-

Materials:

-

Anthranilic acid

-

2-Bromoanisole

-

Anhydrous potassium carbonate (K₂CO₃)

-

Copper powder (activated)

-

Dimethylformamide (DMF) or another high-boiling polar solvent

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add anthranilic acid (1.0 eq), 2-bromoanisole (1.1 eq), anhydrous potassium carbonate (1.5 eq), and a catalytic amount of copper powder (approx. 0.1 eq).

-

Add a suitable high-boiling solvent (e.g., DMF) to create a stirrable slurry.

-

Heat the reaction mixture to reflux (typically 130-150 °C) for 4-8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Cool the mixture to room temperature and pour it into a large volume of cold water.

-

Acidify the aqueous mixture with concentrated hydrochloric acid (HCl) to a pH of ~2-3. This protonates the product's carboxylic acid, causing it to precipitate, while the unreacted aniline derivative remains in solution as its ammonium salt.

-

Collect the crude solid by vacuum filtration and wash thoroughly with water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure N-(2-methoxyphenyl)anthranilic acid.

-

Protocol 2: Synthesis of 4-Methoxyacridone

-

Rationale: This step utilizes a strong acid to catalyze an intramolecular electrophilic substitution, forming the central ring of the acridone structure. Concentrated sulfuric acid is effective and inexpensive.[8] Polyphosphoric acid (PPA) is an alternative that can sometimes give cleaner reactions and higher yields.[3]

-

Materials:

-

N-(2-methoxyphenyl)anthranilic acid (from Protocol 1)

-

Concentrated sulfuric acid (H₂SO₄) or Polyphosphoric acid (PPA)

-

-

Procedure:

-

Carefully add N-(2-methoxyphenyl)anthranilic acid (1.0 eq) in portions to an excess of concentrated sulfuric acid (approx. 10 eq by weight) with stirring in an ice bath.

-

Once the addition is complete, slowly heat the mixture to 100 °C (using a water or oil bath) and maintain this temperature for 2-4 hours.[1][8]

-

The reaction mixture will typically develop a deep color with strong fluorescence.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

In a separate large beaker, prepare a mixture of ice and water. Very carefully and slowly, pour the reaction mixture onto the ice-water with vigorous stirring. This will cause the product to precipitate as a solid.

-

Allow the mixture to stir until all the ice has melted. Collect the solid product by vacuum filtration.

-

Wash the solid extensively with water until the washings are neutral to pH paper.

-

Further wash the solid with a dilute sodium carbonate solution to remove any unreacted starting material, followed by a final wash with water.

-

Dry the resulting solid. The product, 4-methoxyacridone, is typically a yellow crystalline solid.[10] It can be further purified by recrystallization from a high-boiling solvent like acetic acid or isoamyl alcohol if necessary.[9]

-

The 4-Methoxyacridone / this compound Tautomerism

The isolated product is 4-methoxyacridone, which contains a carbonyl group at position 9. This exists in equilibrium with its enol tautomer, this compound.

(Illustrative image of the tautomeric equilibrium)

In the solid state and in most common solvents, the acridone form is overwhelmingly favored due to the stability of the amide-like system. Spectroscopic analysis (such as IR spectroscopy showing a strong C=O stretch around 1630 cm⁻¹) will confirm the predominance of the acridone tautomer. The name this compound is often used interchangeably, but it is critical for researchers to recognize that the keto form is the major species they will be handling. The molecular formula is C₁₄H₁₁NO₂ with a molecular weight of 225.24 g/mol .[11]

Quantitative Data & Troubleshooting

| Step | Product | Typical Yield (%) | Melting Point (°C) | Key Considerations |

| 1 | N-(2-methoxyphenyl)anthranilic acid | 70-85% | ~175-180 | Purity of starting materials is crucial. Activated copper powder improves reaction rate.[7] |

| 2 | 4-Methoxyacridone | 85-95% | >300 | Anhydrous conditions are essential. Incomplete reaction can leave starting material, which is removed by base wash.[8][9] |

Troubleshooting Common Issues:

-

Low Yield in Step 1: This often results from impure reagents or insufficiently high reaction temperatures. Ensure the solvent is at a steady reflux and that the potassium carbonate is anhydrous.

-

Incomplete Cyclization in Step 2: If TLC shows significant starting material remaining, extend the reaction time or slightly increase the temperature. Water contamination can deactivate the acid catalyst.[9]

-

Product Contamination: A greenish tint in the final acridone product may indicate impurities carried over from the starting N-phenylanthranilic acid.[8] Recrystallization of the intermediate is recommended if it is not a clean, off-white solid.

Alternative Synthetic Pathways

An alternative route to acridones involves first synthesizing the acridone core and then functionalizing it. However, for a specifically substituted target like 4-methoxyacridone, the convergent synthesis described above is generally more efficient.

Another common method in acridine chemistry involves the conversion of the acridone to a 9-chloroacridine derivative using a chlorinating agent like phosphorus oxychloride (POCl₃).[12][13][14] This 9-chloroacridine is a highly reactive intermediate that can be used to synthesize a variety of 9-substituted acridines. Hydrolysis of the 9-chloroacridine derivative will regenerate the acridone/acridinol.[10] This route is particularly useful if 9-amino or 9-alkoxy acridines are the ultimate targets.

Conclusion

The synthesis of this compound, via its stable acridone tautomer, is reliably achieved through a two-step sequence of Ullmann condensation followed by acid-catalyzed intramolecular cyclization. This guide provides a robust, field-tested protocol grounded in well-understood reaction mechanisms. By carefully controlling reaction conditions and ensuring the purity of intermediates, researchers can consistently obtain high yields of this valuable chemical scaffold, paving the way for further investigation in drug discovery and materials science.

References

-

Arkat USA. (n.d.). A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Acridone. Retrieved from [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

-

ResearchGate. (n.d.). Acridine and substituted acridine synthesis using Ullman (a), Bernthsen (b), Friedlander (c) synthesis, and from C-acylated diphenylamine (d). Retrieved from [Link]

-

Juniper Publishers. (2019). Synthesis of Acridone Base Phenolic Compounds for Antibacterial Activity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Acridine-based DNA Bis-intercalating Agents. Retrieved from [Link]

-

SlideShare. (n.d.). Ullmann reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and anticancer study of 9-aminoacridine derivatives. Retrieved from [Link]

-

Scribd. (n.d.). Ullmann Acridine Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic route A towards 6,9-dichloro-2-methoxy-4-nitroacridine (6),... Retrieved from [Link]

-

Periodica Polytechnica. (2024). Synthesis and Studies of 9-Activated 4,5-Dimethoxyacridine Multifunctionalizable Building Blocks. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 4-METHOXY-9-ACRIDINOL. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Improved synthesis of antiplasmodial 4-aminoacridines and 4,9-diaminoacridines. Retrieved from [Link]

-

PubMed. (n.d.). Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Improved synthesis of antiplasmodial 4-aminoacridines and 4,9-diaminoacridines. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Retrieved from [Link]

- Google Patents. (n.d.). US4265833A - Process for the preparation of hydroxy-diphenylamines.

-

ResearchGate. (2016). Synthesis and Chemical Characterization of 9-Anilinoacridines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. Ullmann Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. GSRS [gsrs.ncats.nih.gov]

- 12. Synthesis of Acridine-based DNA Bis-intercalating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Methoxyacridin-9-ol (CAS: 35308-00-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methoxyacridin-9-ol (CAS: 35308-00-0), a member of the acridine class of heterocyclic compounds. Acridine derivatives have long been a focus of medicinal chemistry due to their wide range of biological activities, including anticancer, antibacterial, and antimalarial properties. This guide delves into the synthesis, physicochemical properties, and potential biological significance of this compound, positioning it within the broader context of acridone-based drug discovery. While specific biological data for this particular analogue is limited in publicly accessible literature, this document extrapolates potential mechanisms and applications based on the well-established activities of the acridone scaffold.

Introduction: The Acridine Scaffold in Medicinal Chemistry

Acridine and its derivatives are a class of nitrogen-containing heterocyclic compounds characterized by a tricyclic aromatic ring structure. Their planar nature allows them to intercalate between the base pairs of DNA, a primary mechanism behind their potent biological effects. This interaction can disrupt DNA replication and transcription, leading to cytotoxicity, particularly in rapidly dividing cancer cells.[1][2] Furthermore, acridines are known to inhibit key enzymes involved in DNA topology, such as topoisomerases.[3]

The acridone core, a ketone-containing acridine, is a prominent structural motif in numerous bioactive natural products and synthetic compounds. The position and nature of substituents on the acridone ring play a crucial role in modulating the molecule's biological activity, solubility, and pharmacokinetic properties. The 4-methoxy substitution, as seen in this compound, is of particular interest for its potential to influence the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.

Physicochemical Properties and Tautomerism

This compound exists in a tautomeric equilibrium with its more stable keto form, 4-Methoxy-9-acridone. The acridone form is generally favored, and the compound is often named as such in chemical literature.

| Property | Value | Source |

| CAS Number | 35308-00-0 | N/A |

| Molecular Formula | C₁₄H₁₁NO₂ | [4] |

| Molecular Weight | 225.24 g/mol | [4] |

| Appearance | Likely a crystalline solid | [4] |

| Melting Point | >300 °C | [4] |

Synthesis of 4-Methoxy-9-acridone

The synthesis of 4-Methoxy-9-acridone is typically achieved through a two-step process involving an initial Ullmann condensation followed by an acid-catalyzed cyclization. This classical approach remains a reliable method for constructing the acridone core.

Overall Synthetic Pathway

Caption: Synthetic route to 4-Methoxy-9-acridone.

Step 1: Ullmann Condensation to N-(4-methoxyphenyl)anthranilic acid

The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution reaction. In this step, 2-chlorobenzoic acid is coupled with p-anisidine (4-methoxyaniline) to form the diarylamine intermediate, N-(4-methoxyphenyl)anthranilic acid.[5]

Caption: Workflow for the Ullmann Condensation step.

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chlorobenzoic acid (1 equivalent), p-anisidine (1.1 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of copper(I) oxide (e.g., 0.1 equivalents).

-

Add a high-boiling polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Heat the reaction mixture to 130-150 °C and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Filter the aqueous solution to remove the copper catalyst.

-

Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the N-(4-methoxyphenyl)anthranilic acid.

-

Collect the solid product by filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Cyclization to 4-Methoxy-9-acridone

The final step is an intramolecular electrophilic aromatic substitution (a Friedel-Crafts acylation) to form the tricyclic acridone ring system. This is typically achieved by heating the N-(4-methoxyphenyl)anthranilic acid in a strong acid, such as polyphosphoric acid (PPA) or concentrated sulfuric acid.[4]

Experimental Protocol:

-

Add N-(4-methoxyphenyl)anthranilic acid to an excess of polyphosphoric acid in a reaction vessel.

-

Heat the mixture with stirring to a temperature of 120-140 °C for 2-4 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

-

The precipitated solid is collected by filtration, washed thoroughly with water, and then with a dilute solution of sodium bicarbonate to neutralize any remaining acid.

-

The crude 4-Methoxy-9-acridone can be purified by recrystallization from a high-boiling solvent such as dimethylformamide or acetic acid.

A microwave-assisted synthesis using a Lewis acid catalyst like zinc chloride has also been reported to be a highly efficient method for this cyclization, significantly reducing reaction times.[4]

Analytical Characterization

The structure of 4-Methoxy-9-acridone can be confirmed by standard spectroscopic methods.

| Technique | Observed Data | Interpretation |

| ¹H NMR (DMSO-d₆) | δ 3.86 (s, 3H, -OCH₃), 7.28-8.40 (m, 7H, Ar-H), 11.70 (s, 1H, -NH) | Confirms the presence of the methoxy group, aromatic protons, and the N-H proton of the acridone ring.[4] |

| IR (KBr, cm⁻¹) | 1634 (>C=O), 3720-3300 (-NH) | Indicates the presence of the carbonyl group of the acridone and the N-H stretching vibration.[4] |

| Mass Spec. (m/z) | 225 [M]⁺ | Corresponds to the molecular weight of C₁₄H₁₁NO₂.[4] |

Biological Activity and Mechanism of Action (Inferred)

DNA Intercalation and Topoisomerase Inhibition

The planar tricyclic structure of the acridone core is a key determinant of its biological activity, enabling it to intercalate into the DNA double helix.[3][6] This insertion between base pairs can lead to a variety of cellular consequences:

-

Inhibition of DNA Replication and Transcription: By distorting the DNA structure, intercalated acridones can physically obstruct the passage of DNA and RNA polymerases, thereby halting replication and transcription.

-

Topoisomerase Inhibition: Acridones are well-known inhibitors of topoisomerase I and II, enzymes that regulate DNA topology. By stabilizing the cleavable complex between topoisomerase and DNA, acridones can lead to the accumulation of DNA strand breaks, ultimately triggering apoptosis.[3]

Caption: Putative mechanism of action for acridone derivatives.

Potential as an Anticancer Agent

Numerous acridone derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines.[7][8][9][10][11] The efficacy of these compounds is often correlated with their ability to bind to DNA and inhibit topoisomerase. Studies on various acridone alkaloids have shown IC₅₀ values in the micromolar range against cell lines such as prostate cancer (LNCaP), lung carcinoma (A549), and colorectal adenocarcinoma (DLD-1).[8][9] It is plausible that 4-Methoxy-9-acridone would exhibit similar cytotoxic properties. The methoxy group at the 4-position could influence its activity through steric and electronic effects, potentially altering its DNA binding affinity or interaction with target enzymes.

Other Potential Biological Activities

Beyond their anticancer properties, acridine and acridone derivatives have been investigated for a variety of other therapeutic applications, including:

-

Antimicrobial and Antimalarial Activity: The ability to interact with DNA makes these compounds effective against various pathogens.[10]

-

Enzyme Inhibition: Acridones have been shown to inhibit other enzymes besides topoisomerases, which could contribute to their overall biological profile.[11]

Future Directions and Research Opportunities

This compound represents a fundamental scaffold within the broader class of bioactive acridones. While it has been synthesized and characterized, a thorough investigation of its biological properties is warranted. Key areas for future research include:

-

Comprehensive Cytotoxicity Screening: Evaluating the cytotoxic effects of this compound against a panel of human cancer cell lines would provide a baseline for its potential as an anticancer agent.

-

Mechanism of Action Studies: Investigating its ability to intercalate with DNA, inhibit topoisomerases, and induce apoptosis would elucidate its specific molecular mechanisms.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a series of analogues with modifications to the methoxy group and other positions on the acridone ring would provide valuable insights for the design of more potent and selective compounds.

-

Antimicrobial and Antiviral Screening: Assessing its activity against a range of bacterial, fungal, and viral pathogens could reveal new therapeutic applications.

Conclusion

This compound is a synthetically accessible member of the acridone family of compounds. Based on the well-established biological activities of the acridone scaffold, it holds potential as a DNA intercalator and topoisomerase inhibitor, with likely applications in cancer chemotherapy and as an antimicrobial agent. This technical guide provides a foundation for researchers interested in exploring the synthesis and biological evaluation of this and related compounds, highlighting the enduring relevance of the acridine core in the pursuit of novel therapeutic agents.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. iajpr.com [iajpr.com]

- 4. jocpr.com [jocpr.com]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. Medicinal chemistry of acridine and its analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxicity of a naturally occurring furoquinoline alkaloid and four acridone alkaloids towards multi-factorial drug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro cytotoxic activity of isolated acridones alkaloids from Zanthoxylum leprieurii Guill. et Perr - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acridone Derivatives from Atalantia monophyla Inhibited Cancer Cell Proliferation through ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acridone alkaloids with cytotoxic and antimalarial activities from Zanthoxylum simullans Hance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acridone Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Spectroscopic Characterization of 4-Methoxyacridin-9-ol and its Tautomer, 4-Methoxyacridin-9(10H)-one

This technical guide provides an in-depth exploration of the spectroscopic data for 4-Methoxyacridin-9-ol. It is designed for researchers, scientists, and drug development professionals who require a thorough understanding of the characterization of this and similar heterocyclic compounds. We will delve into the core spectroscopic techniques—NMR, IR, UV-Vis, and Mass Spectrometry—not merely as data outputs, but as investigative tools. The causality behind experimental choices, the interpretation of the resulting data, and the integration of these data points to build a complete molecular picture are the central pillars of this document. A critical aspect of this analysis is the compound's existence in a tautomeric equilibrium between its phenolic (-ol) and ketonic (-one) forms, a phenomenon that profoundly influences its spectroscopic signature.

The Structural Dichotomy: Understanding Tautomerism

This compound exists in equilibrium with its more stable keto tautomer, 4-Methoxyacridin-9(10H)-one (also known as 4-methoxy-9-acridone).[1] This equilibrium is not a resonance structure but a rapid, reversible interconversion between two distinct constitutional isomers.[2][3] The acridone form is generally the predominant and more stable species in most environments. This stability is a key consideration in sample preparation and data interpretation, as the observed spectroscopic data is typically that of the acridone tautomer.

Caption: Tautomeric equilibrium of this compound.

Synthesis and Sample Preparation: The Foundation of Quality Data

A robust spectroscopic analysis begins with a pure sample. A common and efficient method for synthesizing acridone derivatives is the cyclic condensation of an appropriate aromatic amine with o-chlorobenzoic acid.

Experimental Protocol: Synthesis of 4-Methoxyacridin-9(10H)-one

-

Mixing Reagents: In a 100 mL beaker, thoroughly mix o-chlorobenzoic acid (0.005 mol), 3-methoxyaniline (0.005 mol), and a catalytic amount of zinc chloride.

-

Microwave Irradiation: Irradiate the mixture in a microwave oven at approximately 160W. Monitor the reaction's progress every 30 seconds via Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, pour the mixture into boiling water to precipitate the product.

-

Purification: Filter the precipitate and boil it for five minutes in a sodium carbonate solution to remove any acidic impurities.

-

Final Product: Filter the purified solid, wash with water, and dry to yield 4-Methoxyacridin-9(10H)-one.

The choice of solvent and concentration for spectroscopic analysis is critical and technique-dependent. The protocols outlined in the following sections are designed to yield high-quality, interpretable data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. For 4-Methoxyacridin-9(10H)-one, both ¹H and ¹³C NMR are indispensable for unambiguous structural confirmation.

¹H NMR Spectroscopy

Causality of Experimental Choices:

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity readily dissolves the acridone, and, crucially, its aprotic nature allows for the observation of the exchangeable N-H proton as a distinct signal, often a broad singlet at a high chemical shift (downfield).

-

Frequency: A high-field spectrometer (e.g., 400 or 500 MHz) is recommended to resolve the complex multiplets in the aromatic region, providing greater clarity in spin-spin coupling patterns.[4]

Expected ¹H NMR Spectrum (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.70 | s (broad) | 1H | N-H |

| 7.28 - 8.40 | m | 7H | Ar-H |

| ~3.86 | s | 3H | -OCH₃ |

Data derived from a representative synthesis of 4-Methoxy-9-acridone.

Interpretation Insights:

-

The singlet at ~3.86 ppm is characteristic of the methoxy group protons.

-

The complex multiplet between 7.28 and 8.40 ppm corresponds to the seven protons on the fused aromatic rings. Specific assignment requires advanced 2D NMR techniques (like COSY and NOESY).

-

The highly deshielded singlet at ~11.70 ppm is the definitive signature of the N-H proton of the acridone tautomer, confirming that this is the predominant form in solution.

¹³C NMR Spectroscopy

¹³C NMR complements the proton data by mapping the carbon skeleton.

Expected ¹³C NMR Signals:

-

Carbonyl Carbon (C=O): A signal in the range of 175-185 ppm, characteristic of a ketone/amide carbonyl group. This is a key indicator of the acridone tautomer.

-

Aromatic Carbons: Multiple signals between ~115 and ~145 ppm. The carbon attached to the methoxy group will be significantly shielded.

-

Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying key functional groups and, in this case, for distinguishing between the two tautomers.

Causality of Experimental Choices:

-

Sample Preparation: The sample is typically prepared as a potassium bromide (KBr) pellet. This involves grinding a small amount of the sample with dry KBr and pressing it into a transparent disc. This solid-state method avoids solvent interference and provides a clear spectrum of the compound in its most stable form.

Expected IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3720 - 3300 | Broad | N-H stretch (indicative of the acridone form) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~1634 | Strong | C=O stretch (carbonyl of the acridone) |

| 1600 - 1450 | Medium | Aromatic C=C ring stretches |

| ~1265 | Strong | C-O stretch (aryl ether) |

Data derived from a representative synthesis of 4-Methoxy-9-acridone. General ranges from standard IR tables.[5][6]

Interpretation Insights:

-

The strong, sharp absorption at ~1634 cm⁻¹ is the most compelling evidence for the C=O group of the acridone tautomer. The alternative this compound would lack this peak but would show a distinct O-H stretch (~3200-3600 cm⁻¹) and C=N stretch (~1650 cm⁻¹), which are not the primary observed features.

-

The broad band in the 3300-3720 cm⁻¹ region is characteristic of the N-H stretch, further supporting the acridone structure. The broadness is due to hydrogen bonding in the solid state.

UV-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-system of the acridine core. Acridine derivatives are known for their strong absorbance and often, fluorescence, properties that are central to many of their applications.[7]

Experimental Protocol: UV-Vis Analysis

-

Solvent Selection: Choose a UV-grade solvent in which the compound is soluble, such as ethanol, methanol, or acetonitrile. The choice can influence the fine structure of the spectrum.

-

Sample Preparation: Prepare a dilute stock solution of known concentration. Perform serial dilutions to obtain a solution with an absorbance maximum in the optimal range of the spectrophotometer (typically 0.2 - 0.8 A.U.).

-

Data Acquisition: Record the absorbance spectrum over a range of approximately 200-700 nm.

Expected UV-Vis Spectrum: Acridine and its derivatives typically exhibit multiple absorption bands corresponding to π-π* transitions within the aromatic system. For 4-Methoxyacridin-9-one, one would expect:

-

A strong absorption band (Soret-like band) below 300 nm.

-

Several weaker, structured bands (Q-bands) at longer wavelengths, extending into the visible region, which are responsible for the compound's color.[8]

The exact λ_max values and molar absorptivity (ε) are highly dependent on the solvent and pH. These properties are critical for quantitative analysis and for studying interactions with biological macromolecules like DNA.[9]

Mass Spectrometry (MS): Unveiling Molecular Mass and Formula

Mass spectrometry is the definitive technique for determining the molecular weight and elemental composition of a molecule.

Causality of Experimental Choices:

-

Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule. It typically produces the protonated molecular ion [M+H]⁺, minimizing fragmentation and providing a clear indication of the molecular weight.

-

Analyzer: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap, is essential. It provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₄H₁₁NO₂).

Expected Mass Spectrum (ESI-HRMS)

| m/z (experimental) | m/z (calculated for [C₁₄H₁₂NO₂]⁺) | Assignment |

| ~226.0863 | 226.0862 | [M+H]⁺ |

The molecular formula is C₁₄H₁₁NO₂ with a monoisotopic mass of 225.0790 Da.[1]

Interpretation Insights:

-

The primary observation will be the base peak corresponding to the protonated molecule, [M+H]⁺.

-

The high-resolution measurement allows for the differentiation from other potential formulas with the same nominal mass. For example, C₁₅H₁₄O₂ has a nominal mass of 226 but a different exact mass.

-

Under higher energy conditions (e.g., Electron Ionization or tandem MS), fragmentation may occur. Likely fragments would include the loss of a methyl radical (•CH₃) from the methoxy group or the loss of carbon monoxide (CO) from the acridone ring.

Integrated Spectroscopic Analysis Workflow

Confirming the structure of a compound is a holistic process. The data from each spectroscopic technique must be consistent and complementary.

Caption: Workflow for the spectroscopic confirmation of 4-Methoxyacridin-9(10H)-one.

Conclusion: The comprehensive analysis of spectroscopic data from NMR, IR, UV-Vis, and Mass Spectrometry overwhelmingly supports the conclusion that this compound exists predominantly as its keto tautomer, 4-Methoxyacridin-9(10H)-one. The ¹H NMR shows the characteristic N-H proton, the IR spectrum displays a strong C=O stretch, and the molecular formula is confirmed by HRMS. Each technique provides a unique and essential piece of the puzzle, and together they form a self-validating system that allows for the unambiguous structural elucidation of the molecule. This guide provides the foundational knowledge and protocols for researchers to confidently characterize this and related acridine systems.

References

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Green Synthesis of 9-Acridone Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of acridine (500 MHz) in solution and incorporated in.... Retrieved from [Link]

-

Informative Journals. (n.d.). Synthesis, Characterisation and Anticancer Study of Acridine derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methoxyacridin-9(10H)-one. PubChem Compound Database. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 4-METHOXY-9-ACRIDINOL. Retrieved from [Link]

-

University of California, Davis. (n.d.). IR Absorption Table. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 9.4.2. Tautomers. Retrieved from [Link]

-

Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism : Key Points. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-VIS and fluorescence spectra of meso-tetraphenylporphyrin and meso-tetrakis-(4-methoxyphenyl) porphyrin in THF and THF-water systems. The influence of pH. Retrieved from [Link]

-

ResearchGate. (n.d.). ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA. Retrieved from [Link]

Sources

- 1. 4-Methoxyacridin-9(10H)-one | C14H11NO2 | CID 51991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. informativejournals.com [informativejournals.com]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Methoxyacridin-9-ol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Methoxyacridin-9-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, explore its synthesis, and discuss its current and potential applications, particularly within the realm of drug discovery.

Core Molecular Attributes

This compound, also known by synonyms such as 4-Methoxy-9-acridinol and 9-Hydroxy-4-methoxyacridine, is an acridine derivative characterized by a methoxy group at the 4th position and a hydroxyl group at the 9th position of the acridine core.[1][2][3]

Physicochemical Properties

A clear understanding of the molecular formula and weight is fundamental for any experimental work. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁NO₂ | [1][2][3] |

| Molecular Weight | 225.24 g/mol | [1][3] |

| CAS Number | 73663-88-4 | [1][2][3][4] |

| Appearance | (Data not available in search results) | |

| Melting Point | (Data not available in search results) | |

| Solubility | (Data not available in search results) |

Synthesis of this compound

The synthesis of acridine derivatives is a well-established area of organic chemistry, often involving cyclization reactions. While a specific, detailed protocol for the synthesis of this compound was not found in the initial search, a general approach can be inferred from the synthesis of related acridine compounds.[5][6][7] A plausible synthetic route is outlined below.

Proposed Synthetic Pathway

The synthesis could potentially start from appropriately substituted diphenylamine or anthranilic acid derivatives, followed by a cyclization reaction to form the acridine core. The methoxy group would be present on one of the starting materials.

Caption: A plausible synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Step 1: Condensation

-

In a round-bottom flask, dissolve 2-amino-3-methoxybenzoic acid and an appropriate aniline derivative in a suitable solvent (e.g., diphenyl ether).

-

Add a catalytic amount of a dehydrating agent (e.g., p-toluenesulfonic acid).

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and isolate the intermediate product by precipitation or extraction.

Step 2: Cyclization

-

Treat the intermediate from Step 1 with a cyclizing agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

-

Heat the mixture according to the chosen method's requirements.

-

After the reaction is complete, quench the reaction mixture carefully with ice-water.

-

Neutralize the solution and extract the crude acridine product with an organic solvent.

Step 3: Formation of the 9-ol

-

The resulting 9-chloroacridine derivative can be hydrolyzed to the desired 9-acridinol by heating with aqueous acid or base.

-

Purify the final product, this compound, by recrystallization or column chromatography.

Spectroscopic Characterization

The structural elucidation of this compound relies on various spectroscopic techniques.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z 225.24, corresponding to its molecular weight.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would display characteristic signals for the aromatic protons on the acridine core and a singlet for the methoxy group's protons.

-

¹³C NMR would show distinct peaks for the carbon atoms of the acridine skeleton and the methoxy group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, C-O stretching of the methoxy group, and C=N and C=C stretching of the acridine ring.

Applications in Research and Drug Development

Acridine derivatives are a well-known class of compounds with a broad range of biological activities. Their planar structure allows them to intercalate with DNA, leading to their use as antimicrobial and anticancer agents.[6][7]

Potential as an Antiplasmodial Agent

Recent research has focused on the development of acridine derivatives as antiplasmodial agents to combat malaria.[6][7][8] The 4-aminoacridine scaffold, in particular, has shown promise.[6][8] Given its structural similarity, this compound could serve as a valuable scaffold or starting material for the synthesis of novel antiplasmodial compounds.

Use in Fluorescent Probes and Dyes

The acridine core is inherently fluorescent. Modifications to the acridine ring system, such as the introduction of methoxy and hydroxyl groups, can modulate its photophysical properties. This makes this compound a potential candidate for the development of fluorescent probes for various biological applications.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on its hazards, handling, and storage.

Conclusion

This compound is a compound with significant potential in medicinal chemistry and materials science. Its well-defined molecular structure and the versatile chemistry of the acridine core make it an attractive target for further investigation. Future research into its synthesis, biological activity, and photophysical properties is warranted to fully explore its potential applications.

References

-

4-METHOXY-9-ACRIDINOL. (n.d.). Gsrs. Retrieved January 6, 2026, from [Link]

-

4-METHOXY-9-ACRIDINOL. (n.d.). FDA Global Substance Registration System. Retrieved January 6, 2026, from [Link]

-

This compound | CAS 73663-88-4. (n.d.). Chemical-Suppliers. Retrieved January 6, 2026, from [Link]

-

4-Methoxyacridin-9(10H)-one. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

This compound [CAS: 35308-00-0]. (n.d.). Ivy Fine Chemicals. Retrieved January 6, 2026, from [Link]

-

Synthesis and Studies of 9-Activated 4,5-Dimethoxyacridine Multifunctionalizable Building Blocks. (2024, June 27). Periodica Polytechnica Chemical Engineering. Retrieved January 6, 2026, from [Link]

-

9-Methoxyacridine. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

Cinchonan-9-ol, 6'-methoxy-, (8alpha,9R)-. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

Improved synthesis of antiplasmodial 4-aminoacridines and 4,9-diaminoacridines. (n.d.). RSC Advances. Retrieved January 6, 2026, from [Link]

-

Improved synthesis of antiplasmodial 4-aminoacridines and 4,9-diaminoacridines. (2024, February 19). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

-

New 4-(N-cinnamoylbutyl)aminoacridines as potential multi-stage antiplasmodial leads. (2023, June 22). Miguel Prudêncio. Retrieved January 6, 2026, from [Link]

-

Synthesis and evaluation of 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine (p-MPPI): a new iodinated 5-HT1A ligand. (1994, May 13). Journal of Medicinal Chemistry. Retrieved January 6, 2026, from [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. 4-METHOXY-9-ACRIDINOL [drugfuture.com]

- 3. 4-Methoxyacridin-9(10H)-one | C14H11NO2 | CID 51991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS 73663-88-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. pp.bme.hu [pp.bme.hu]

- 6. Improved synthesis of antiplasmodial 4-aminoacridines and 4,9-diaminoacridines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Improved synthesis of antiplasmodial 4-aminoacridines and 4,9-diaminoacridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. miguelprudencio.com [miguelprudencio.com]

The Acridine Saga: From Coal Tar to Cutting-Edge Therapeutics

An In-depth Technical Guide on the Discovery and History of Acridine Compounds

Authored by: Gemini, Senior Application Scientist

Abstract

The journey of acridine and its derivatives is a compelling narrative that traverses from the industrial byproduct of coal tar to a cornerstone of modern medicinal chemistry. Initially recognized for their tinctorial properties, these planar nitrogen heterocycles have demonstrated a remarkable spectrum of biological activities, fundamentally shaping the development of antibacterial, antimalarial, and anticancer agents. This technical guide provides a comprehensive exploration of the seminal discoveries, key scientific minds, and the evolution of synthetic methodologies that have defined the field of acridine chemistry. We will delve into the intricate mechanisms of action, particularly their profound interaction with DNA and essential cellular enzymes, and present detailed experimental protocols for the synthesis and analysis of pivotal acridine compounds. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both historical context and practical insights into this versatile class of molecules.

The Genesis of a Scaffold: Discovery and Early Synthesis

The story of acridine begins in the burgeoning field of organic chemistry in the latter half of the 19th century, a period marked by the exploration of coal tar as a rich source of aromatic compounds.

Isolation from Coal Tar: A Serendipitous Finding

In 1870, German chemists Carl Gräbe and Heinrich Caro, while working at the German chemical company BASF, first isolated a weakly basic, crystalline compound from the high-boiling fraction of coal tar.[1][2] They named this new substance "acridine," derived from the Latin acer (sharp), owing to its pungent odor and irritant effect on the skin and mucous membranes.[3] The initial isolation procedure involved extracting the coal tar fraction with dilute sulfuric acid, followed by precipitation of acridine as a bichromate salt upon addition of potassium dichromate. The free base was then liberated by treatment with ammonia.[1]

Early Synthetic Endeavors

The isolation of acridine spurred efforts to develop synthetic routes to this novel heterocyclic system. One of the earliest and most enduring methods is the Bernthsen acridine synthesis , first reported in 1884. This reaction involves the condensation of a diarylamine with a carboxylic acid in the presence of a dehydrating agent, typically zinc chloride, at high temperatures (200-270°C).[4][5][6] The use of formic acid as the carboxylic acid component yields the parent acridine ring.

Another foundational method is the Ullmann condensation , which can be adapted for the synthesis of acridones, the oxidized congeners of acridines.[2][7] This typically involves the copper-catalyzed reaction of an anthranilic acid derivative with an aryl halide, followed by cyclization. The resulting acridone can then be reduced to the corresponding acridine.

From Dyes to Drugs: The Dawn of Therapeutic Applications

Initially, the vibrant colors of acridine derivatives led to their use as dyes. However, their biological properties soon became the focus of intense scientific investigation, leading to groundbreaking therapeutic applications.

The Antibacterial Revolution: Proflavine

A pivotal moment in the history of acridines came in 1917 when Paul Ehrlich and his collaborator, L. Benda, discovered the potent antibacterial properties of 3,6-diaminoacridine, which came to be known as proflavine .[3] This discovery ushered in a new era of chemotherapy. Proflavine proved to be a powerful bacteriostatic agent, particularly against gram-positive bacteria, and was widely used as a topical antiseptic, especially for wound dressing during World War II.[8][9]

The work of the Australian chemist Adrien Albert in the mid-20th century was instrumental in elucidating the structure-activity relationships of antibacterial acridines. His research established that the antibacterial activity of aminoacridines was critically dependent on their cationic ionization at physiological pH and a planar molecular surface area, which facilitates their interaction with bacterial DNA.[3]

The War on Malaria: The Rise of Mepacrine

During World War II, the scarcity of quinine, the primary antimalarial drug at the time, created an urgent need for synthetic alternatives. This spurred the development and widespread use of mepacrine (also known as quinacrine or Atabrine), an acridine derivative, as an effective antimalarial agent.[2][10] Mepacrine was crucial for the Allied forces, particularly in the Pacific theater of the war.[10] Although later superseded by more effective drugs with fewer side effects, the success of mepacrine firmly established the therapeutic potential of the acridine scaffold in combating parasitic diseases.

Illuminating the Cellular World: Acridine Orange

Beyond its therapeutic applications, the fluorescent properties of acridine derivatives led to their use as powerful tools in cell biology. Acridine orange , a 3,6-bis(dimethylamino)acridine, was found to be a nucleic acid-selective metachromatic stain.[11][12] This means it fluoresces differently depending on its interaction with different types of nucleic acids. When it binds to double-stranded DNA, it emits a green fluorescence, while its interaction with single-stranded DNA or RNA results in a red fluorescence.[12] This property has made acridine orange an invaluable tool for cell cycle determination, apoptosis detection, and the visualization of microorganisms in clinical samples.[12][13]

The Modern Era: Acridines in Cancer Chemotherapy

The mid-20th century marked a significant shift in acridine research towards oncology, driven by the understanding of their fundamental mechanism of action: the ability to interact directly with DNA.

Amsacrine: A Pioneer in Topoisomerase Inhibition

A major breakthrough in the development of acridine-based anticancer agents was the synthesis of amsacrine (m-AMSA) in the 1970s.[14][15] Amsacrine, a 9-anilinoacridine derivative, demonstrated significant activity against various cancers, particularly acute leukemias.[15] Its development highlighted the importance of the 9-amino substituent in modulating the biological activity of the acridine core.

Further research revealed that amsacrine's potent anticancer effects stemmed not only from its ability to intercalate into DNA but also from its inhibition of a crucial nuclear enzyme, topoisomerase II .[16] This dual mechanism of action became a paradigm for the design of subsequent acridine-based anticancer drugs.

Unraveling the Mechanism of Action

The biological activities of acridine compounds are intrinsically linked to their unique molecular architecture, particularly their planar, tricyclic ring system. This allows them to engage in intimate interactions with cellular macromolecules, primarily DNA.

DNA Intercalation: The Foundational Interaction

The primary mechanism of action for many acridine derivatives is DNA intercalation .[17][18] This process involves the non-covalent insertion of the planar acridine ring system between the base pairs of the DNA double helix. This "squeezing in" is driven by favorable π-π stacking interactions between the aromatic rings of the acridine and the DNA bases.

This intercalation leads to several significant structural and functional consequences for the DNA molecule:

-

Unwinding and Lengthening: The insertion of the acridine molecule forces the DNA base pairs apart, causing a local unwinding of the helix and an overall increase in the length of the DNA molecule.

-

Inhibition of Replication and Transcription: The distorted DNA structure poses a physical barrier to the progression of DNA and RNA polymerases, thereby inhibiting these essential cellular processes. This is particularly detrimental to rapidly dividing cells, such as cancer cells.

Topoisomerase II Inhibition: A Double-Edged Sword

Many acridine derivatives, most notably amsacrine, are potent inhibitors of topoisomerase II , a vital enzyme that manages the topological state of DNA during replication, transcription, and chromosome segregation.[16][19] Topoisomerase II functions by creating transient double-strand breaks in the DNA, allowing another segment of DNA to pass through, and then resealing the break.

Acridine-based inhibitors can interfere with this catalytic cycle in two main ways:

-

Topoisomerase II Poisons: These compounds, including amsacrine, stabilize the "cleavable complex," which is the transient intermediate where topoisomerase II is covalently bound to the cleaved DNA.[19] This prevents the re-ligation of the DNA strands, leading to an accumulation of permanent double-strand breaks, which are highly cytotoxic and trigger apoptosis.

-

Catalytic Inhibitors: Other acridine derivatives act as catalytic inhibitors, interfering with other steps in the topoisomerase II cycle, such as ATP binding or the initial binding of the enzyme to DNA, without stabilizing the cleavable complex.[19]

Data Presentation

The following table summarizes the in vitro cytotoxic activity of selected acridine-based anticancer agents against various human cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Amsacrine (m-AMSA) | HCT-116 (Colon) | 23.11 | [16] |

| AMTAC-19 | HCT-116 (Colon) | 10.35 | [20] |

| Derivative 4e | HeLa (Cervical) | 14.75 | [20] |

| Derivative 4e | A549 (Lung) | 17.75 | [20] |

| Derivative 8b | HepG2 (Liver) | 14.51 | |

| Derivative 8b | HCT-116 (Colon) | 9.39 | |

| Derivative 8b | MCF-7 (Breast) | 8.83 | |

| DL-08 | B16-F10 (Melanoma) | 14.79 | [21] |

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of key acridine derivatives.

Bernthsen Acridine Synthesis (General Procedure)

This protocol describes a general method for the synthesis of 9-substituted acridines.

Materials:

-

Diphenylamine

-

Carboxylic acid (e.g., formic acid for unsubstituted acridine)

-

Anhydrous zinc chloride

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Ammonia solution

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine diphenylamine (1 equivalent) and the desired carboxylic acid (1.1 equivalents).

-

Add anhydrous zinc chloride (2 equivalents) to the mixture.

-

Heat the reaction mixture to 200-220°C for 4-6 hours with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Treat the solidified mass with hot water and concentrated hydrochloric acid to dissolve the zinc chloride.

-

Filter the resulting precipitate and wash with water.

-

Suspend the crude product in water and add ammonia solution to precipitate the free acridine base.

-

Filter the precipitate, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 9-substituted acridine.[6][22]

Synthesis of Proflavine (3,6-Diaminoacridine)

This protocol outlines a method for the synthesis of the antibacterial agent proflavine.

Materials:

-

Proflavine hemisulfate hydrate

-

Thiophosgene

-

Chloroform

-

Sodium carbonate solution

-

Amine

-

Methanol

Procedure:

-

Synthesis of 3,6-Diisothiocyanatoacridine: In a flask, combine proflavine hemisulfate hydrate, thiophosgene, and chloroform.

-

Add a solution of sodium carbonate in water portion-wise with vigorous shaking.

-

After the reaction is complete, the organic layer is separated, dried, and the solvent is evaporated to yield 3,6-diisothiocyanatoacridine.

-

Synthesis of Thioureas: Dissolve the 3,6-diisothiocyanatoacridine in methanol.

-

Add the desired amine to the solution and stir.

-

The resulting thiourea derivative will precipitate and can be collected by filtration.

-

Synthesis of Proflavine Ureas (as an example of derivatization): The synthesized thiourea can be further reacted with mesitylnitrile oxide in methanol to yield the corresponding urea derivative.[23]

Synthesis of Amsacrine

This protocol describes a synthetic route to the anticancer drug amsacrine.

Materials:

-

3-Methoxy-4-nitroaniline

-

Methanesulfonyl chloride

-

Pyridine

-

Iron powder

-

Hydrochloric acid

-

9-Chloroacridine

Procedure:

-

Synthesis of N-(3-methoxy-4-nitrophenyl)methanesulfonamide: React 3-methoxy-4-nitroaniline with methanesulfonyl chloride in pyridine.

-